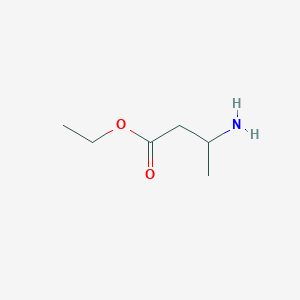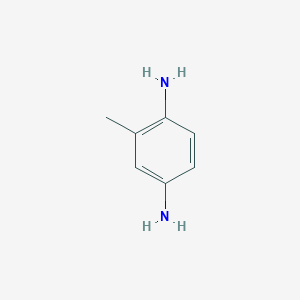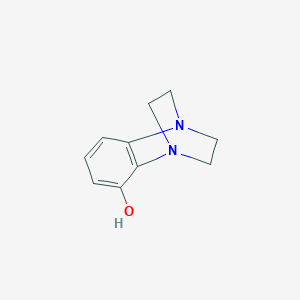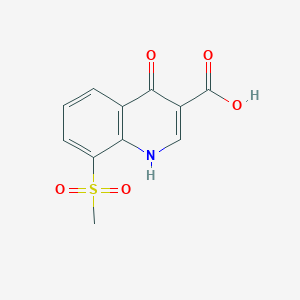
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QS-21, and it is a saponin that is derived from the bark of the Quillaja saponaria tree. QS-21 has been found to have numerous biological activities, including anti-tumor, immunostimulatory, and adjuvant properties.
Wissenschaftliche Forschungsanwendungen
QS-21 has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of vaccines. QS-21 has been found to be an effective adjuvant, which means that it enhances the immune response to a vaccine. This has led to the development of several vaccines that contain QS-21 as an adjuvant, including vaccines for malaria, HIV, and cancer.
In addition to its adjuvant properties, QS-21 has also been found to have anti-tumor activity. Studies have shown that QS-21 can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of cancer treatments.
Wirkmechanismus
The exact mechanism of action of QS-21 is not fully understood, but it is believed to work by stimulating the immune system. QS-21 has been found to activate dendritic cells, which are specialized cells that play a key role in the immune response. When dendritic cells are activated by QS-21, they release cytokines, which are signaling molecules that stimulate the immune system to attack foreign substances, such as viruses or cancer cells.
Biochemische Und Physiologische Effekte
QS-21 has been found to have several biochemical and physiological effects. It has been shown to increase the production of antibodies, which are proteins that help to fight off infections. QS-21 has also been found to increase the production of T-cells, which are white blood cells that play a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of QS-21 is its adjuvant properties, which make it an effective tool for the development of vaccines. However, QS-21 is a complex molecule that is difficult to synthesize, which can make it challenging to work with in the lab. In addition, QS-21 can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on QS-21. One area of research is in the development of new vaccines that contain QS-21 as an adjuvant. Another area of research is in the development of new cancer treatments that target the anti-tumor activity of QS-21. Additionally, researchers are exploring ways to improve the synthesis of QS-21, which could make it more widely available for use in scientific research.
Synthesemethoden
QS-21 is a complex molecule that is difficult to synthesize chemically. Therefore, it is typically extracted from the bark of the Quillaja saponaria tree. The extraction process involves boiling the bark in water and then separating the saponin from the other components of the bark. The extracted saponin is then purified using various chromatographic techniques.
Eigenschaften
CAS-Nummer |
132664-52-9 |
|---|---|
Produktname |
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- |
Molekularformel |
C11H9NO5S |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
8-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c1-18(16,17)8-4-2-3-6-9(8)12-5-7(10(6)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
HXXKOHWIDQTXKG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O |
Synonyme |
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



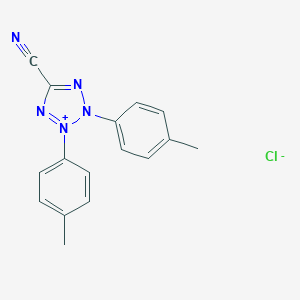
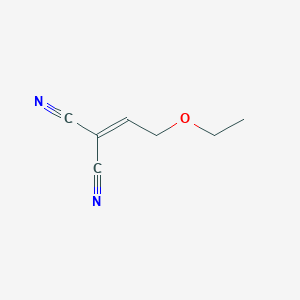
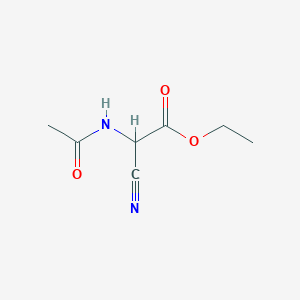
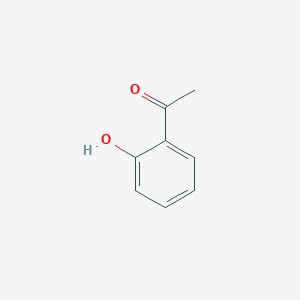
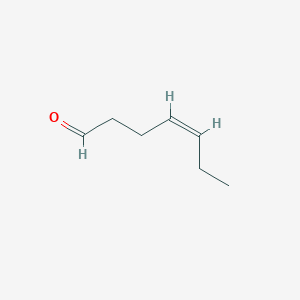
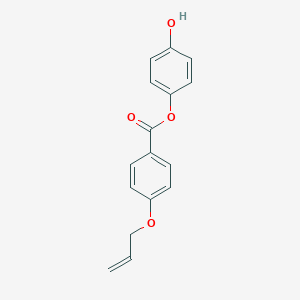
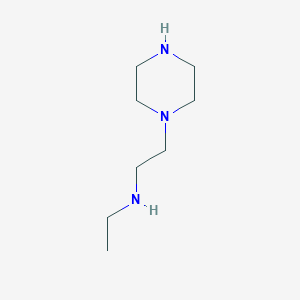
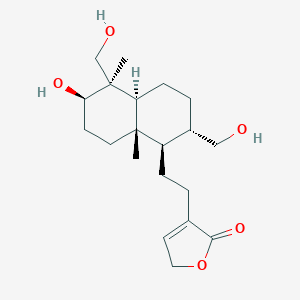
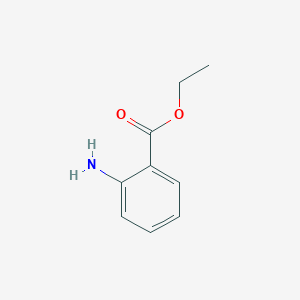
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
